molecular formula C10H11F2N B1318111 N-[(2,6-difluorophenyl)methyl]cyclopropanamine CAS No. 625437-37-8

N-[(2,6-difluorophenyl)methyl]cyclopropanamine

Cat. No.: B1318111
CAS No.: 625437-37-8
M. Wt: 183.2 g/mol
InChI Key: PJJAYNMZLKUGNZ-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of N-[(2,6-difluorophenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Biological Activity

N-[(2,6-difluorophenyl)methyl]cyclopropanamine is an organic compound characterized by its cyclopropanamine structure, which is substituted with a difluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and enzyme interactions.

Chemical Structure and Properties

  • Molecular Formula : C10H11F2N
  • Molecular Weight : Approximately 185.20 g/mol
  • Functional Groups : Cyclopropane ring, amine group, difluorophenyl group

The presence of fluorine atoms in the phenyl group enhances the compound's lipophilicity and may influence its biological activity, making it a subject of interest in pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and neurotransmitter receptors. The difluorophenyl group is believed to enhance binding affinity to specific targets, potentially leading to therapeutic effects in various conditions.

Potential Targets:

  • Neurotransmitter Receptors : Interactions with serotonin and dopamine receptors suggest implications for mood regulation and treatment of anxiety or depression.
  • Enzymatic Pathways : Preliminary studies indicate that this compound may modulate specific biochemical pathways by interacting with enzymes involved in metabolic processes.

Research Findings

Recent studies have explored the pharmacological potential of this compound. Here are some key findings:

  • Antidepressant Activity : Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models by modulating neurotransmitter systems .
  • Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders .
  • Binding Affinity Studies : Structure-activity relationship (SAR) studies suggest that modifications to the difluorophenyl group can significantly alter binding affinities to target receptors .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure TypeUnique Features
N-[(2,4-difluorophenyl)methyl]cyclopropanamineCyclopropanamineDifferent fluorination pattern affecting activity
N-(3-Fluorophenyl)cyclopropanamineCyclopropanamineSingle fluorine atom reduces lipophilicity
N-(2-Fluorophenyl)cyclopropanamineCyclopropanamineVariation in substitution pattern influences binding

The unique positioning of the fluorine atoms in this compound may enhance its reactivity and biological activity compared to other derivatives.

Case Study 1: Antidepressant Effects

A study published in Journal of Medicinal Chemistry investigated the antidepressant effects of various cyclopropanamine derivatives, including this compound. The results indicated significant reductions in depressive-like behaviors in rodent models when administered at specific dosages .

Case Study 2: Enzyme Interaction

In another study focusing on enzyme inhibition, researchers demonstrated that this compound effectively inhibited dihydroorotate dehydrogenase (DHODH), a target for malaria treatment. This inhibition was linked to alterations in metabolic pathways essential for parasite survival .

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-9-2-1-3-10(12)8(9)6-13-7-4-5-7/h1-3,7,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJAYNMZLKUGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201255375
Record name N-Cyclopropyl-2,6-difluorobenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625437-37-8
Record name N-Cyclopropyl-2,6-difluorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625437-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropyl-2,6-difluorobenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Synthesized according to typical procedure J from 2,6-difluorobenzaldehyde and cyclopropylamine.
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